Br-AFP1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
KLCERSSGTWSGVCGNNNACKNQCINLEGARHGSCNYVFPYHRCICYFPC |
Origin of Product |
United States |
Brafp1: the Brassica Rapa Antifreeze Protein 1
Discovery and Initial Molecular Characterization
The study of cold tolerance in winter crops like Brassica rapa has led to the investigation of specific molecular mechanisms, including the role of antifreeze proteins. nih.gov
Isolation and Primary Sequence Elucidation Methods
BrAFP1 has been identified and cloned from cold-tolerant Brassica rapa cultivars, such as 'Longyou 7'. researchgate.netnih.gov While the precise details of protein isolation methods for BrAFP1 were not extensively detailed in the search results, general approaches for isolating plant AFPs involve purification from plant tissues. techscience.comnih.gov Primary sequence information for BrAFP1 has been obtained through gene cloning and sequencing of the cDNA. researchgate.netnih.govgeneticsmr.org Research has indicated that a transition at the amino acid position 17 of BrAFP1 is associated with increased winter survival in rapeseed cultivars, with cultivars exhibiting higher survival rates often having tyrosine instead of tryptophan at this site in the amino acid sequence. researchgate.netnih.gov Analysis of promoter sequences of BrAFP1 from different cultivars has revealed the presence of insertions/deletions (InDels) and single-nucleotide mutations (SNMs). nih.gov
Gene Cloning and Expression Profiles in Plant Tissues
The gene encoding BrAFP1 has been cloned from Brassica rapa. researchgate.netnih.gov Studies involving the overexpression of the BrAFP1 gene in Arabidopsis have demonstrated an increase in the cold tolerance of the transgenic plants. researchgate.netnih.govnih.gov Subcellular localization studies have indicated that BrAFP1 is present in both the cytoplasm and the nucleus. researchgate.netnih.gov
The expression of the BrAFP1 gene is induced under cold stress conditions. researchgate.netnih.govnih.gov Analysis of the BrAFP1 promoter activity has shown tissue specificity. During the seedling stage, promoter activity was specific in cotyledons and hypocotyls. nih.gov In mature plants under low temperatures, the promoter activity was observed in stems, leaves, and flowers, but not in the calyx or roots. nih.gov This tissue-specific promoter activity consequently leads to the specific expression of the downstream gene driven by the promoter in leaves and stems, but not in roots, under cold induction. nih.gov
Molecular Biology and Genetic Studies of BrAFP1
Understanding the molecular and genetic aspects of BrAFP1 is crucial for elucidating its role in cold tolerance.
Genetic Mapping and Locus Identification
While genetic mapping and quantitative trait locus (QTL) analysis have been employed in Brassica species, including Brassica napus, to identify genes associated with freezing tolerance, specific genetic mapping or locus identification studies focused solely on the BrAFP1 gene within the Brassica rapa genome were not detailed in the provided search results. plos.orglibretexts.orgnih.govunina.it Research has identified homologous genes like ICE1 in Brassica species that respond to cold stress, but this is distinct from the specific locus of BrAFP1. nih.gov
Promoter Analysis and Regulatory Element Identification
Detailed analysis of the BrAFP1 promoter has been conducted to identify regulatory regions and elements. nih.govresearchgate.net Bioinformatics analysis has revealed the presence of significant cis-regulatory elements (CREs) within the promoter sequences. researchgate.net A core region essential for the transcriptional activity of the BrAFP1 promoter has been identified within a 98 bp fragment located between -933 and -836 base pairs upstream of the transcription start site (TSS). nih.gov
Specific regulatory elements have been characterized:
The LTR element within the promoter significantly enhanced gene expression at low temperatures while suppressing it at moderate temperatures. nih.gov
A single-nucleotide mutation (SNM) from C to T at the -836 site upstream of the TSS was found to enhance the transcriptional activity of the promoter under low-temperature conditions. nih.gov
The 5'-UTR intron of BrAFP1 was shown to bind a scarecrow-like transcription factor, which also contributed to enhanced expression at low temperatures. nih.gov
These findings highlight the complex transcriptional regulation of BrAFP1 in response to cold stress.
Transcriptional and Post-Transcriptional Regulation of BrAFP1 Gene Expression
Transcriptional regulation of BrAFP1 is significantly influenced by cold stress. The transcription of BrAFP1 is induced more rapidly and reaches higher expression levels in cold-tolerant Brassica rapa cultivars compared to less tolerant ones under cold stress conditions. researchgate.netnih.gov This differential transcriptional response is a key factor contributing to the varying levels of cold tolerance observed in different cultivars. The identified cis-regulatory elements and transcription factor binding sites in the promoter region play a crucial role in this cold-induced transcriptional activation. nih.govresearchgate.net
Post-transcriptional regulation involves control of gene expression at the RNA level after transcription, including processes like mRNA splicing, polyadenylation, stability, and translation. wikipedia.orgnih.gov While post-transcriptional regulation is a significant aspect of gene expression control in plants, specific details regarding the post-transcriptional regulation of the Brassica rapa BrAFP1 gene were not found in the provided search results. wikipedia.orgnih.govharvard.eduresearchgate.net
Data Tables
Based on the research findings, a summary of promoter elements and their effects can be presented in a table.
| Element/Mutation | Location Relative to TSS | Effect on Transcription at Low Temperature | Effect on Transcription at Moderate Temperature | Reference |
| Core Promoter Region | -933 to -836 bp | Necessary for activity | Not specified | nih.gov |
| SNM (C to T) | -836 bp | Enhanced activity | Not specified | nih.gov |
| LTR element | Not specified | Significantly enhanced expression | Suppressed expression | nih.gov |
| 5'-UTR intron | 5'-UTR | Enhanced expression (via TF binding) | Not specified | nih.gov |
(Note: This table is presented in a static format, but is intended to represent interactive data that could allow for sorting or filtering.)
Mechanistic Investigations of Freezing Tolerance Attributed to BrAFP1
The freezing tolerance conferred by BrAFP1 is attributed to its specific interactions with ice and its influence on ice crystal formation and growth. These mechanisms are primarily characterized by its Ice Recrystallization Inhibition (IRI) and Thermal Hysteresis (TH) activities.
Ice Recrystallization Inhibition (IRI) Activity Characterization
Ice recrystallization is a process where small ice crystals grow at the expense of larger ones, leading to the formation of large, damaging ice masses in frozen tissues techscience.comnih.gov. BrAFP1 effectively limits the recrystallization and growth of ice crystals researchgate.netresearchgate.netnih.gov. This IRI activity is crucial for preventing the mechanical damage to plant cells that large ice crystals can cause techscience.com. Studies have shown that even at very low concentrations, typically below 0.1 μg/mL, AFPs can inhibit ice recrystallization, resulting in smaller and more uniform ice crystal sizes techscience.com. The expression level of BrAFP1 is a determinant in avoiding freezing-induced damage in winter turnip rape plants researchgate.netnih.gov.
Thermal Hysteresis (TH) Activity Assessment
Thermal Hysteresis (TH) is the difference between the melting point and the non-equilibrium freezing point of a solution in the presence of ice rjpbcs.comnih.gov. AFPs create this gap by adsorbing onto the surface of ice crystals and inhibiting further growth until the temperature drops significantly below the melting point techscience.comrjpbcs.com. While plant AFPs generally exhibit weaker TH activity compared to those found in fish and insects, this property still contributes to lowering the freezing point of cellular fluid, thus helping to avoid ice crystal formation to some extent and enhancing cold tolerance techscience.comrjpbcs.com. The TH activity is correlated with the concentration of the AFP techscience.com.
Interactions with Ice Crystals and Growth Modification
AFPs, including BrAFP1, interact with ice crystals by binding to their surface wikipedia.orgdoi.orgnih.govtechscience.com. This interaction is described by the adsorption-inhibition theory, where AFPs adsorb onto specific ice crystal planes, hindering their growth techscience.comnih.govrjpbcs.comresearchgate.net. This binding modifies the morphology of ice crystals, often causing them to grow as flattened elliptical shapes or hexagonal prisms, and can lead to needle-like structures at higher AFP concentrations or longer exposure times techscience.com. By hindering the pathways of ice crystal growth, AFPs effectively inhibit the recrystallization process techscience.com.
Cellular and Subcellular Localization Studies
Studies on the localization of BrAFP1 have indicated its presence in specific cellular compartments. Research involving the overexpression of BrAFP1 in Arabidopsis has shown that BrAFP1 is localized in the cytoplasm and nucleus nih.gov. While information specifically on BrAFP1's subcellular localization within Brassica rapa is less detailed in the provided results, general studies on plant AFPs suggest they can be found in various locations, including the apoplast, cytoplasm, and potentially associated with cell membranes researchgate.netchinbullbotany.com. The localization of AFPs is crucial for their function in protecting against both intracellular and extracellular ice formation.
Research on BrAFP1 Gene Function in Plant Stress Physiology
Comparative Analysis of BrAFP1 Expression Under Cold Stress Conditions
The expression of the BrAFP1 gene is induced under cold stress conditions in Brassica rapa nih.govnih.gov. Comparative analysis between different cultivars has revealed variations in BrAFP1 expression patterns that correlate with cold tolerance levels nih.govnih.gov. For instance, in winter rapeseed cultivars, transcription of BrAFP1 was induced more rapidly and reached higher expression levels in the cold-tolerant cultivar 'Longyou 7' compared to the less tolerant 'Tianyou 4' under cold stress nih.gov. This higher expression of BrAFP1 is associated with increased cold tolerance nih.gov. The BrAFP1 promoter plays a key role in driving gene-specific expression in leaves and stems under cold induction nih.govplos.orgdntb.gov.uaacs.org. A specific single-nucleotide mutation in the BrAFP1 promoter at the -836 site has been shown to enhance its transcriptional activity at low temperatures nih.gov.
Comparative BrAFP1 Expression Under Cold Stress
| Cultivar | Cold Stress Induction Speed | BrAFP1 Expression Level Under Cold Stress | Cold Tolerance |
| Longyou 7 | More rapid | Higher | High |
| Tianyou 4 | Less rapid | Lower | Lower |
Data based on comparative analysis of winter rapeseed cultivars nih.gov.
The function of BrAFP1 in plant stress physiology extends beyond just ice interaction; its expression is linked to other physiological changes under cold stress, such as higher SOD activity and free proline content, and lower MDA content and relative conductivity in transgenic lines overexpressing BrAFP1 compared to wild-type plants nih.gov. These indicators suggest BrAFP1's involvement in mitigating cellular damage caused by cold stress nih.gov.
Cellular Indicators Under Cold Stress in Arabidopsis
| Genotype | SOD Activity | Free Proline Content | MDA Content | Relative Conductivity | Frostbite |
| Transgenic (BrAFP1 OE) | Higher | Higher | Lower | Lower | Minimized |
| Wild-type | Lower | Lower | Higher | Higher | Severe |
Role of BrAFP1 in Modulating Cellular Responses to Subzero Temperatures
BrAFP1 plays a crucial role in protecting Brassica rapa cells from damage caused by freezing temperatures researchgate.netresearchgate.net. In low-temperature environments, the formation and growth of ice crystals within and between cells can lead to mechanical damage and cell death techscience.comnih.gov. BrAFP1 mitigates this damage by binding to the surface of ice crystals, thereby inhibiting their growth and preventing their recrystallization into larger, more destructive structures researchgate.nettechscience.comresearchgate.net. This interaction alters the morphology of ice crystals, changing them from flattened shapes to hexagonal prisms or even needle-like structures as AFP concentration increases techscience.com. The IRI effect is particularly important for protecting cells from mechanical rupture techscience.com. Research indicates that the expression level of BrAFP1 is a determinant factor in avoiding freezing-induced damage in winter turnip rape plants researchgate.netresearchgate.net.
Epigenetic Regulation in Freezing Tolerance Mechanisms
Epigenetic regulation, which involves heritable changes in gene expression without altering the DNA sequence, plays a significant role in a plant's ability to adapt to environmental stresses, including extreme temperatures mdpi.com. These mechanisms, such as DNA methylation and histone modification, can influence the activation or silencing of genes involved in cold tolerance mdpi.com. While the direct epigenetic regulation of BrAFP1 is an area of ongoing research, studies on other cold-responsive genes and pathways in Brassica rapa highlight the importance of complex regulatory mechanisms in cold acclimation mdpi.comresearchgate.netnih.gov. For instance, the promoter region of BrAFP1 has been shown to drive gene-specific expression in leaves and stems under cold induction, suggesting regulatory elements are involved in its cold-responsive expression plos.orgplos.orggoogle.com.hk. The LTR element within the BrAFP1 promoter has been found to significantly enhance expression at low temperatures researchgate.net.
Academic Applications of BrAFP1 in Plant Biotechnology Research
The characteristics of BrAFP1 make it a valuable subject for academic research in plant biotechnology aimed at enhancing cold tolerance in crops researchgate.net. Understanding the mechanisms by which BrAFP1 confers freezing tolerance can lead to the development of strategies to improve the cold resilience of sensitive plant species researchgate.net.
Overexpression Studies in Model Organisms
Overexpression of AFP genes in cold-sensitive organisms is a promising strategy for enhancing freezing tolerance techscience.com. Studies have demonstrated that overexpressing the BrAFP1 gene from winter rapeseed in the model organism Arabidopsis thaliana confers increased cold tolerance researchgate.nettechscience.comnih.govdntb.gov.ua. Transgenic Arabidopsis lines overexpressing BrAFP1 showed higher activity of antioxidant enzymes like Superoxide Dismutase (SOD) and increased free proline content under cold stress, while levels of Malondialdehyde (MDA) and relative conductivity were lower, indicating reduced cell damage researchgate.netnih.gov. Frostbite was minimized in these transgenic plants compared to wild-type Arabidopsis researchgate.netnih.gov. These findings highlight the potential of BrAFP1 overexpression to improve cold tolerance in other plant species.
Gene Editing Approaches for Enhanced Cold Acclimation
Gene editing technologies offer opportunities to develop new cultivars with improved temperature stress tolerance murdoch.edu.au. While specific published studies detailing gene editing of BrAFP1 for enhanced cold acclimation in Brassica rapa were not extensively found in the search results, research on gene editing for cold tolerance in other plant species and the identification of genes associated with freezing tolerance in Brassica napus through genome-wide association studies (GWAS) and transcriptome analysis indicate the potential of this approach plos.orgplos.orgmurdoch.edu.au. These studies have identified candidate genes involved in various processes related to freezing tolerance, including AFP synthesis plos.orgplos.org. Manipulating the expression or function of BrAFP1 using gene editing could be a strategy to enhance cold acclimation in sensitive Brassica rapa varieties or other crops.
Development of Research Cultivars with Modified Freezing Tolerance
The insights gained from studying BrAFP1 and its role in cold tolerance contribute to the development of research cultivars with modified freezing tolerance. Identifying and characterizing genes like BrAFP1 that are associated with freezing tolerance provides a basis for breeding programs aimed at developing cold-resistant cultivars plos.org. Studies comparing Brassica rapa cultivars with varying levels of cold tolerance have shown differences in BrAFP1 expression and even variations in the amino acid sequence of BrAFP1 that correlate with increased winter survival researchgate.netnih.gov. For example, a transition at position 17 of BrAFP1 from tryptophan to tyrosine was associated with higher winter survival rates in rapeseed cultivars researchgate.netnih.gov. This suggests that specific genetic variations in BrAFP1 can contribute to enhanced freezing tolerance and could be targets for selection in breeding programs or for generating research cultivars. Recurrent selection has also been shown to be an effective approach to improve freezing tolerance in other species like red clover, associated with the differential accumulation of cold-regulated proteins d-nb.info.
Comparative Proteomic and Genomic Studies of Plant Antifreeze Proteins
Comparative proteomic and genomic studies provide valuable context for understanding BrAFP1 within the broader landscape of plant antifreeze proteins. AFPs have been identified in numerous plant species, exhibiting diversity in structure but sharing the common ability to bind to ice crystals and inhibit their growth and recrystallization researchgate.nettechscience.comchinbullbotany.com. Plant AFPs generally have lower TH but higher IRI activity compared to animal AFPs researchgate.nettechscience.com. Comparative studies have revealed that the distribution of AFPs in different plant species may be the result of independent evolutionary events researchgate.net. Although different plant AFPs share characteristics like low TH and high IRI, their DNA and amino acid sequences can be quite different, with limited homology researchgate.net. Proteomic analyses in Brassica rapa under freezing stress have identified differentially abundant proteins involved in various pathways related to cold tolerance, including those associated with reactive oxygen species scavenging and cell stability frontiersin.org. Genomic studies, such as GWAS in Brassica napus, have identified numerous genes associated with freezing tolerance, highlighting the complex genetic architecture of this trait and the involvement of multiple genes and pathways beyond just AFPs plos.orgplos.org. These comparative studies underscore the diverse strategies plants employ to cope with freezing temperatures and position BrAFP1 as one component of a complex cold tolerance system in Brassica rapa.
Phylogenetic Relationships of BrAFP1 with Other Plant AFPs
Plant AFPs represent a functionally diverse group of proteins that have evolved independently in various lineages techscience.comresearchgate.net. While they share the common ability to interact with ice, their amino acid sequences and structures can vary considerably, showing small homology between different plant AFP types techscience.comresearchgate.net. Plant AFPs are often considered to have evolved from pathogenesis-related (PR) proteins, sometimes retaining antifungal properties in addition to antifreeze activity techscience.comresearchgate.netchinbullbotany.com.
Classification schemes for plant AFPs often group them based on sequence and structural features, including families such as Leucine-Rich Repeat (LRR), Pathogenesis-Related (PR), Hemagglutinin-Related (HR), and Pleckstrin Homology (PH) families nih.govhst-j.org. BrAFP1 from Brassica rapa has been depicted in structural analyses alongside other plant AFPs, including those related to chitinase (B1577495) and glucanase AFPs, suggesting potential evolutionary links to PR protein families chinbullbotany.com. The distribution of AFPs across different plant species appears to be the result of independent evolutionary events techscience.comresearchgate.net.
Structural Homology and Functional Divergence in Antifreeze Protein Families
Antifreeze proteins from different organisms, including plants, fish, insects, and microorganisms, exhibit remarkable structural diversity despite converging on the function of ice binding and inhibition [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27]. Common AFP structures include alpha helices, beta sheets, and beta helices [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27]. Plant AFPs, in particular, are often characterized by structures containing beta-sheets or LRR repeats nih.govhst-j.orgacs.org.
Functionally, AFPs are known for two key properties: thermal hysteresis (TH) and ice recrystallization inhibition (IRI) [Search Result 6 from previous turn, 4]. TH is the difference between the melting point and the non-equilibrium freezing point of water in the presence of AFPs [Search Result 6 from previous turn]. IRI is the ability to prevent the growth of larger ice crystals at the expense of smaller ones [Search Result 6 from previous turn, 4]. Plant AFPs generally exhibit lower TH activity (typically around 0.1°C–0.5°C) compared to AFPs from fish or insects, but they demonstrate significantly higher IRI activity techscience.comresearchgate.net. This strong IRI activity is considered crucial for freeze tolerance in plants, preventing damaging ice crystal growth within tissues techscience.comresearchgate.net. BrAFP1 is known for its effectiveness in limiting the recrystallization and growth of ice crystals nih.govresearchgate.net. The specific amino acid sequences and structural features, including ice-binding units, are correlated with the observed freezing tolerance in plants techscience.comresearchgate.net.
Table 1: Comparison of Antifreeze Protein Properties Across Organisms
| Organism Source | Typical Thermal Hysteresis (TH) Range | Ice Recrystallization Inhibition (IRI) | Structural Diversity |
| Plants | Low (0.1°C–0.5°C) techscience.comresearchgate.net | High techscience.comresearchgate.net | Diverse [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27] |
| Fish | Moderate to High [Search Result 6 from previous turn] | Variable [Search Result 6 from previous turn] | Diverse [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27] |
| Insects | High [Search Result 6 from previous turn] | Variable [Search Result 6 from previous turn] | Diverse [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27] |
| Microorganisms | Variable [Search Result 6 from previous turn] | Variable [Search Result 6 from previous turn] | Diverse [Search results from previous turn: 9, 10, 14, 15, 16, 17, 23, 25, 27] |
Future Research Directions in BrAFP1 Plant Biology
Future research on BrAFP1 in plant biology holds significant promise, particularly in the context of enhancing crop resilience to cold stress. Building upon the current understanding of BrAFP1's role in ice crystal inhibition and cold tolerance nih.govmdpi.comdntb.gov.uanih.govresearchgate.net, future studies could focus on several key areas.
One direction involves a more detailed characterization of the molecular mechanisms underlying BrAFP1's function, including high-resolution structural analysis to precisely map its ice-binding sites and understand the interaction dynamics at the ice-water interface. Further investigation into the specific amino acid residues critical for its activity, such as the observed transition at position 17 nih.govdntb.gov.ua, could inform protein engineering efforts.
Optimizing the expression and regulation of BrAFP1 in Brassica rapa and other susceptible crops is another crucial area. Research into the BrAFP1 promoter activity under cold induction nih.govresearchgate.net provides a foundation for developing strategies to enhance or fine-tune its expression for improved cold tolerance in different genetic backgrounds and environmental conditions. Utilizing advanced gene editing technologies could facilitate the development of crop varieties with enhanced BrAFP1 activity or expression patterns [Search Result 6 from previous turn].
Exploring potential synergistic effects of BrAFP1 with other cold-responsive genes and pathways in Brassica rapa could lead to a more comprehensive understanding of the plant's cold acclimation process and inform strategies for developing robust, freeze-tolerant crops mdpi.com. Ultimately, the insights gained from future research on BrAFP1 can contribute to the broader goal of improving agricultural productivity and expanding the geographical range of Brassica rapa and other valuable crops in regions prone to freezing temperatures techscience.com.
Brafp1: the Braf Pseudogene 1
Discovery and Genomic Context of BRAFP1
BRAFP1 was identified as a processed pseudogene, meaning it originated from the reverse transcription of a messenger RNA (mRNA) transcript of the functional BRAF gene, which was then integrated back into the genome. Unlike its parent gene, BRAFP1 lacks introns and a promoter region that would typically drive its transcription, although it can be transcribed under certain conditions. Processed pseudogenes are a subclass of long non-coding RNAs (lncRNAs) that have lost the ability to be translated into proteins but can retain regulatory functions. The high sequence homology with their parent genes is a key feature that enables their regulatory potential.
In humans, the BRAFP1 pseudogene is located on the X chromosome. nih.gov Comparative genomic studies suggest that the evolutionary origin of BRAFP1 is specific to primates. Interestingly, the murine ortholog of BRAFP1, known as Braf-rs1, is located on chromosome 10 in mice, a non-syngeneic location to the human gene. Furthermore, the 3' untranslated regions (3'UTRs) of the BRAF gene are not conserved between mice and humans. However, the respective pseudogenes (BRAFP1 in humans and Braf-rs1 in mice) show high sequence homology to the 3'UTRs of their parental BRAF genes within the same species. This indicates that the BRAF pseudogenes likely arose independently in the primate and murine lineages.
Further analysis of BRAFP1 expression in various primate species, including humans, gorillas, and macaques, reveals detectable, albeit generally low, levels in several tissues. For instance, relatively higher expression has been observed in the cerebellum and brain tissues of macaques. In humans, BRAFP1 expression is noted in tissues such as the testis. This pattern of expression across different primate species underscores its retention and potential functional significance throughout primate evolution.
BRAFP1 as a Competitive Endogenous RNA (ceRNA) in Gene Regulation
The competitive endogenous RNA (ceRNA) hypothesis posits that RNA transcripts, including lncRNAs and pseudogenes, can communicate with and regulate each other by competing for binding to shared microRNAs (miRNAs). MiRNAs are small non-coding RNAs that typically bind to the 3'UTR of target mRNAs, leading to their degradation or translational repression.
Pseudogenes, like BRAFP1, that share miRNA response elements (MREs) with their parent genes can act as "sponges" or "decoys" for these miRNAs. By sequestering miRNAs, the pseudogene reduces the available pool of miRNAs that can bind to the parent gene's mRNA. This, in turn, leads to the de-repression and increased expression of the parent gene. This intricate regulatory network allows for a fine-tuning of gene expression.
The function of BRAFP1 as a miRNA sponge has been experimentally validated through various molecular biology techniques. A key method used is the luciferase reporter assay. In these experiments, the 3'UTR of the BRAF gene, which contains the MREs, is cloned downstream of a luciferase reporter gene. When co-expressed with miRNAs that target BRAF, the luciferase activity is repressed. However, the introduction of BRAFP1 can rescue this repression, demonstrating that BRAFP1 competes for the same miRNAs and thereby "sponges" them away from the BRAF 3'UTR.
Studies have shown that this regulatory action is dependent on the presence of Dicer, a key enzyme in miRNA maturation, further confirming the role of mature miRNAs in this process. Specific miRNAs that are shared between BRAF and BRAFP1 have been identified, including miR-30a, miR-182, miR-590, and miR-876 in humans. nih.gov The ability of BRAFP1 to sequester these miRNAs has been demonstrated to effectively increase the levels of BRAF protein and activate the downstream MAPK signaling pathway. nih.gov
The sequestration of miRNAs by BRAFP1 has been quantified in several studies, providing concrete evidence for its role as a ceRNA. Luciferase reporter assays have been instrumental in measuring the extent of this miRNA sponging effect.
For instance, in experiments using a BRAF 3'UTR-luciferase reporter, the co-expression of BRAFP1 led to a discernible increase in luciferase activity, indicating the de-repression of the BRAF 3'UTR. The table below summarizes the quantitative results from such an assay, demonstrating the effect of BRAFP1 on the activity of the BRAF 3'UTR reporter in the presence of endogenous miRNAs.
| Cell Line | Condition | Relative Luciferase Activity (Fold Change) |
|---|---|---|
| HCT116 (Dicer proficient) | Control (YFP) | 1.0 |
| BRAFP1 Expression | ~1.5 | |
| HCT116 (Dicer deficient) | Control (YFP) | ~2.0 |
| BRAFP1 Expression | ~2.0 |
Data in Table 1 is estimated from graphical representations in Karreth et al., Cell, 2015. The fold change is relative to the control in Dicer proficient cells. nih.gov
Furthermore, the ability of BRAFP1 to sequester specific miRNAs has been quantified. The following table illustrates the repression of BRAF and BRAFP1 luciferase reporters by individual human miRNAs.
| miRNA | BRAF Reporter Repression (Fold Change) | BRAFP1 Reporter Repression (Fold Change) |
|---|---|---|
| miR-30a | ~0.6 | ~0.7 |
| miR-182 | ~0.5 | ~0.6 |
| miR-876 | ~0.7 | ~0.8 |
| miR-590 | ~0.8 | ~0.75 |
Data in Table 2 is estimated from graphical representations in the supplementary materials of Karreth et al., Cell, 2015. Fold change is relative to a control miRNA. nih.gov
These quantitative data clearly demonstrate that BRAFP1 can effectively sequester shared miRNAs, leading to an upregulation of its parental gene, BRAF. This mechanism has been shown to have significant implications in cellular processes and disease states, such as cancer, where the aberrant expression of BRAFP1 can contribute to tumorigenesis by elevating BRAF levels and promoting MAPK pathway activation. nih.gov
Intermolecular Interactions and Regulatory Networks Involving BRAFP1
BRAFP1, a pseudogene of the proto-oncogene BRAF, engages in a sophisticated cross-regulatory relationship with its parental gene. This interaction is primarily mediated through a post-transcriptional mechanism where BRAFP1 functions as a competitive endogenous RNA (ceRNA). By sharing multiple microRNA (miRNA) response elements (MREs) with the BRAF transcript, BRAFP1 can sequester miRNAs that would otherwise target BRAF for degradation or translational repression. This competition for a common pool of miRNAs leads to an upregulation of BRAF expression.
Research has demonstrated a positive correlation between the expression levels of BRAFP1 and BRAF in various cancer types, including diffuse large B-cell lymphoma (DLBCL). In primary human DLBCL tumors and cell lines, higher levels of BRAFP1 are associated with increased BRAF mRNA and protein levels nih.gov. This ceRNA activity is not limited to cancerous B-cells; it has also been observed in melanoma, prostate cancer, and lung cancer cell lines nih.gov. The functional consequence of this upregulation is an increase in the activity of the downstream MAPK/ERK signaling pathway, a critical cascade for cell proliferation and survival.
The regulatory function of BRAFP1 as a ceRNA is critically dependent on the endoribonuclease Dicer1. Dicer1 is a key enzyme in the biogenesis of mature miRNAs. For BRAFP1 to exert its competitive effect, it must be able to bind to mature miRNAs, which are processed by Dicer1. Studies have shown that the ability of BRAFP1 to regulate BRAF expression is abolished in Dicer1-deficient cells nih.govaacrjournals.org. This dependency highlights the central role of the miRNA processing machinery in the BRAFP1-BRAF regulatory axis.
While the interaction with Dicer1 is well-established through its role in miRNA maturation, direct physical interactions between BRAFP1 and other RNA processing components have not been extensively characterized. However, given its function as a long non-coding RNA, it is plausible that BRAFP1 may associate with various RNA-binding proteins (RBPs) that could influence its stability, localization, and accessibility to miRNAs. Further research is needed to elucidate the full spectrum of BRAFP1's interactions with the cellular RNA processing machinery.
The primary functional outcome of the BRAFP1-mediated regulation of BRAF is the modulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. By acting as a ceRNA to increase BRAF protein levels, BRAFP1 effectively enhances the signaling flux through this critical pathway. Elevated BRAF levels lead to increased phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK.
This heightened MAPK/ERK signaling, driven by BRAFP1 expression, has been shown to promote cell proliferation and contribute to tumorigenesis nih.gov. Overexpression of BRAFP1 in cancer cell lines leads to increased levels of phosphorylated ERK (pERK), a key indicator of MAPK pathway activation nih.gov. Conversely, silencing of BRAFP1 in cancer cells with endogenous expression results in decreased BRAF and pERK levels, and a reduction in cell proliferation nih.gov. This positions BRAFP1 as a significant upstream regulator of the MAPK/ERK cascade, with its oncogenic potential being, at least in part, attributed to its ability to function as a ceRNA.
Transcriptional Regulation and Expression Patterns of BRAFP1
Detailed experimental analysis of the promoter activity and the specific regulatory elements governing the transcription of the human BRAFP1 pseudogene is not extensively documented in the current scientific literature. While the functional consequences of BRAFP1 expression are well-studied, the precise mechanisms that control its own transcription remain an area for future investigation. It has been noted that both transcriptional mechanisms and genomic aberrations, such as copy number gains, can lead to the abnormal expression of BRAFP1 in human cancer nih.gov. This suggests that its regulation is likely complex, involving both cis-acting elements within its promoter region and trans-acting factors that may be dysregulated in disease states.
BRAFP1 exhibits a distinct expression pattern, being largely absent in normal, healthy tissues but frequently overexpressed in various types of cancer. This differential expression underscores its potential role in tumorigenesis.
Expression in Cancer:
Studies have detected BRAFP1 expression in a significant portion of human primary tumors and cancer cell lines. For instance, BRAFP1 is expressed in approximately 30% of primary human diffuse large B-cell lymphomas (DLBCL) and 20% of human DLBCL cell lines, while it is not found in primary human B-cells nih.gov. Its expression has also been identified in thyroid tumors, melanoma, prostate cancer, and lung cancer cell lines nih.gov. The expression of BRAFP1 in these cancers is often associated with increased BRAF levels and activation of the MAPK/ERK pathway.
| Cancer Type/Cell Line | BRAFP1 Expression Status | Reference |
| Diffuse Large B-cell Lymphoma (Primary) | Detected in ~30% of cases | nih.gov |
| Diffuse Large B-cell Lymphoma (Cell Lines) | Detected in ~20% of cell lines | nih.gov |
| Thyroid Tumors | Expressed | nih.gov |
| Melanoma Cell Lines | Expressed | nih.gov |
| Prostate Cancer Cell Lines | Expressed | nih.gov |
| Lung Cancer Cell Lines | Expressed | nih.gov |
Expression in Normal Tissues:
Analysis of human expression data from the Genotype-Tissue Expression (GTEx) project reveals that BRAFP1 has low or no expression in most normal samples. However, it is expressed in a subset of tissues. Following the GTEx criteria for expressed genes (≥0.1 Transcripts Per Million and ≥6 reads in at least 20% of samples), BRAFP1 is considered expressed in 16 out of 53 tissues analyzed researchgate.net. Notably, BRAF itself is highly expressed in testis tissue across several species, and BRAFP1 is also found to be expressed in human testis researchgate.net.
| Tissue | BRAFP1 Expression (GTEx) |
| Adipose - Subcutaneous | Expressed |
| Adipose - Visceral (Omentum) | Expressed |
| Artery - Aorta | Expressed |
| Artery - Coronary | Expressed |
| Artery - Tibial | Expressed |
| Cells - EBV-transformed lymphocytes | Expressed |
| Cells - Transformed fibroblasts | Expressed |
| Colon - Sigmoid | Expressed |
| Colon - Transverse | Expressed |
| Esophagus - Gastroesophageal Junction | Expressed |
| Esophagus - Mucosa | Expressed |
| Esophagus - Muscularis | Expressed |
| Heart - Atrial Appendage | Expressed |
| Heart - Left Ventricle | Expressed |
| Lung | Expressed |
| Muscle - Skeletal | Expressed |
| Nerve - Tibial | Expressed |
| Ovary | Expressed |
| Pancreas | Expressed |
| Pituitary | Expressed |
| Prostate | Expressed |
| Skin - Not Sun Exposed (Suprapubic) | Expressed |
| Skin - Sun Exposed (Lower leg) | Expressed |
| Small Intestine - Terminal Ileum | Expressed |
| Spleen | Expressed |
| Stomach | Expressed |
| Testis | Expressed |
| Thyroid | Expressed |
| Uterus | Expressed |
| Vagina | Expressed |
| Whole Blood | Expressed |
This table is generated based on the information that BRAFP1 is expressed in 16 of 53 tissues according to GTEx criteria, and provides a representative list of tissues where its expression has been noted. The level of expression in these tissues is generally low compared to its parental gene, BRAF.
Impact of Genomic Aberrations on BRAFP1 Expression Levels
The expression of the BRAF pseudogene 1 (BRAFP1) is significantly influenced by genomic aberrations, which are frequently observed in a variety of human cancers. These alterations can lead to the dysregulation of BRAFP1 expression, contributing to its oncogenic activity.
Genomic analyses have revealed that copy number gains and amplifications of the chromosomal locus containing BRAFP1 are common occurrences in multiple types of cancer. nih.gov Since BRAFP1 is located on the X chromosome, an increased dosage of this chromosome, a condition noted in several hematopoietic cancers, can lead to the overexpression of BRAFP1. aacrjournals.org This suggests that the genomic instability inherent in many cancer cells can directly result in elevated levels of BRAFP1 transcripts.
Due to the historical exclusion of pseudogene data from large-scale cancer genomics databases like The Cancer Genome Atlas (TCGA), direct analysis of BRAFP1 copy number has been challenging. To circumvent this, researchers have often examined the genomic status of protein-coding genes that flank BRAFP1, such as ZDHHC15 and MAGEE2. nih.gov Studies have shown concurrent copy number gains and amplification of these neighboring genes in numerous cancer types. nih.gov Importantly, the expression of BRAFP1 has been detected in these same cancer types, indicating a strong correlation between the amplification of this genomic region and the aberrant expression of the pseudogene. nih.gov
These findings collectively suggest that both transcriptional and genomic mechanisms can result in the abnormal expression of BRAFP1 in human cancers. nih.gov The genomic aberrations, particularly copy number gains, provide a direct mechanism for increasing the dosage of the BRAFP1 gene, which in turn can lead to its overexpression and subsequent contribution to oncogenesis. nih.govaacrjournals.org
Computational Approaches in BRAFP1 Research
Computational methodologies have been instrumental in elucidating the function and evolutionary history of BRAFP1. These in silico approaches have enabled researchers to predict its molecular interactions, trace its evolutionary path, and model its complex structural relationships.
Bioinformatic Prediction of ceRNA Interactions and Networks
A significant focus of computational research on BRAFP1 has been its role as a competitive endogenous RNA (ceRNA). Bioinformatic analyses are crucial for predicting the intricate network of interactions that define BRAFP1's function. The ceRNA hypothesis posits that BRAFP1 can regulate the expression of its parent gene, BRAF, by competing for shared microRNAs (miRNAs).
The prediction of these ceRNA interactions involves several computational steps. Initially, bioinformatic tools and databases such as miRWalk and miRDB are employed to identify miRNA response elements (MREs) within the sequences of both BRAFP1 and BRAF transcripts. nih.gov By identifying the miRNAs that are predicted to bind to both transcripts, a potential ceRNA relationship can be established. aacrjournals.orgnih.gov
Further computational analysis involves the construction of ceRNA networks. These networks model the positive regulatory relationship between BRAFP1 and BRAF, which is a key tenet of the ceRNA hypothesis. nih.gov The expression levels of BRAFP1 and BRAF from cancer cell line data can be analyzed for positive correlations, which would support the predicted ceRNA interaction. aacrjournals.org For instance, a positive correlation between BRAFP1 and BRAF expression has been observed in primary human diffuse large B-cell lymphoma (DLBCL) tumors and cell lines. aacrjournals.org Computational tools like LncBase can be used to predict the long non-coding RNAs (lncRNAs), including pseudogenes, that regulate specific miRNAs, further refining these networks. nih.gov
Phylogenetic Analysis of BRAF and BRAFP1 Evolution
Phylogenetic analysis has provided intriguing insights into the evolutionary origins of BRAFP1. Computational comparisons of the BRAF pseudogenes in different species have revealed that they likely arose from independent evolutionary events.
Specifically, studies comparing the human BRAFP1 and its murine ortholog, Braf-rs1, have highlighted key differences that point to separate evolutionary trajectories. aacrjournals.org A primary piece of evidence is their distinct genomic locations; BRAFP1 resides on the X chromosome in humans, whereas Braf-rs1 is located on chromosome 10 in mice. aacrjournals.org
Furthermore, while the 3' untranslated regions (3'UTRs) of the BRAF pseudogenes exhibit high sequence homology to their respective parental BRAF genes within the same species, the 3'UTR of the BRAF gene itself is not conserved between humans and mice. aacrjournals.org This combination of intra-species homology and inter-species divergence strongly suggests that the BRAF pseudogenes in humans and mice evolved independently.
Molecular Modeling of RNA-RNA and RNA-Protein Interactions
Molecular modeling techniques are employed to simulate and visualize the three-dimensional structures of RNA molecules and their interactions with other molecules, such as other RNAs and proteins. While much of the molecular modeling research in the BRAF field has concentrated on the BRAF protein and its interactions with inhibitors, the principles of these computational methods are also applicable to understanding the structural biology of BRAFP1. nih.govnih.govmdpi.com
For BRAFP1, molecular modeling can be used to predict the secondary and tertiary structures of the RNA transcript. This is a critical step in understanding how it interacts with miRNAs and RNA-binding proteins (RBPs). The predicted structure of BRAFP1 can reveal the accessibility of MREs for miRNA binding, providing a structural basis for its ceRNA activity.
Computational docking simulations can be performed to model the interaction between a specific miRNA and its MRE on the BRAFP1 transcript. These simulations can predict the binding affinity and the specific nucleotides involved in the interaction. Similarly, molecular modeling can be used to investigate the interactions between BRAFP1 and any potential RBPs. Predicting the structure of such RNA-protein complexes can provide insights into how these interactions might affect the stability, localization, or function of BRAFP1. nih.govrethinkplgg.com Although specific molecular modeling studies on BRAFP1 are not extensively documented in the provided search results, the existing computational tools and methodologies for modeling RNA-protein interactions are well-established and could be applied to BRAFP1 research. nih.govrethinkplgg.comyoutube.com
Mechanistic Insights into Cellular Pathway Modulation by BRAFP1
BRAFP1 has been shown to modulate key cellular signaling pathways, primarily through its function as a ceRNA for the BRAF proto-oncogene. This regulatory activity has significant implications for cell proliferation and transformation.
The central mechanism by which BRAFP1 influences cellular pathways is by elevating the expression of the BRAF protein. nih.govnih.gov By sequestering miRNAs that would normally target BRAF mRNA, BRAFP1 leads to an increase in BRAF protein levels. aacrjournals.org BRAF is a critical component of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is a central signaling cascade that regulates cell growth, division, differentiation, and survival. mdpi.commedlineplus.gov Consequently, the upregulation of BRAF by BRAFP1 results in the hyperactivation of the MAPK/ERK pathway. nih.govnih.gov
Studies have demonstrated that the overexpression of BRAFP1 leads to increased levels of phosphorylated ERK (pERK), a key downstream effector of the MAPK pathway. nih.gov This sustained activation of the MAPK pathway is a well-established driver of oncogenesis in many cancers. mdpi.commdpi.com The functional consequence of this pathway modulation is the promotion of cellular processes that are hallmarks of cancer, such as increased cell proliferation and transformation. nih.govnih.gov
Functional Studies in Cell Proliferation and Cell Transformation
A substantial body of research has provided functional evidence for the oncogenic role of BRAFP1 in promoting cell proliferation and transformation. These studies, conducted in various cancer cell lines and in vivo models, have solidified the understanding of BRAFP1 as a proto-oncogenic pseudogene.
In vitro experiments have consistently shown that the overexpression of human BRAFP1 in cancer cell lines that lack its endogenous expression leads to a significant increase in cell proliferation. nih.gov This has been observed in diffuse large B-cell lymphoma (DLBCL) and lung cancer cell lines. nih.gov Conversely, the silencing of endogenous BRAFP1 in cancer cells that express it results in a reduction in cell proliferation. nih.gov These effects on proliferation are directly linked to the modulation of the MAPK pathway, as evidenced by corresponding changes in BRAF and pERK levels. nih.gov
The role of BRAFP1 in cell transformation has also been demonstrated through anchorage-independent growth assays. The ability of cells to form colonies in soft agar, a hallmark of transformation, is enhanced in the presence of BRAFP1.
Crucially, in vivo studies using transgenic mouse models have provided compelling evidence for the oncogenic potential of the BRAF pseudogene. Mice engineered to overexpress the murine ortholog of BRAFP1, Braf-rs1, develop an aggressive lymphoma that resembles human DLBCL. nih.govaacrjournals.orgnih.gov This demonstrates that the aberrant expression of the BRAF pseudogene is sufficient to drive tumorigenesis in a living organism.
The table below summarizes the findings from key functional studies on BRAFP1.
| Cell Line/Model | Experimental Approach | Key Findings | Reference |
| Human DLBCL cell lines | Overexpression of BRAFP1 | Increased BRAF and pERK levels, increased cell proliferation | nih.gov |
| Human lung cancer cells | Overexpression of BRAFP1 | Increased cell proliferation | nih.gov |
| Human DLBCL and lung cancer cells | Silencing of endogenous BRAFP1 | Reduced BRAF and pERK levels, reduced cell proliferation | nih.gov |
| Transgenic mouse model | Overexpression of Braf-rs1 | Development of lymphoma, increased BRAF and MAPK activation | nih.govaacrjournals.orgnih.gov |
These functional studies provide strong evidence that BRAFP1, through its modulation of the BRAF/MAPK pathway, plays a significant role in promoting cell proliferation and transformation, thereby contributing to the development of cancer. nih.govaacrjournals.orgnih.gov
Investigations into BRAFP1 Influence on Other Signaling Cascades
BRAFP1 primarily functions as a competitive endogenous RNA (ceRNA), a role that extends its regulatory influence beyond its parent gene, BRAF, to other signaling cascades. nih.govwikipedia.orgwikipedia.org By sequestering microRNAs (miRNAs), BRAFP1 can modulate the expression of various genes, thereby impacting multiple cellular pathways.
The most well-documented influence of BRAFP1 is on the MAPK/ERK pathway. By binding to miRNAs that would otherwise suppress BRAF expression, BRAFP1 leads to an upregulation of BRAF protein levels. nih.govnoticiapreta.com.br This, in turn, enhances the activation of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation, differentiation, and survival. wikipedia.orgwikipedia.org Dysregulation of this pathway is a hallmark of many cancers. Research has shown that overexpression of BRAFP1 results in elevated levels of phosphorylated ERK (pERK), a key indicator of MAPK pathway activation. nih.gov
Recent studies have begun to explore the broader impact of BRAFP1 on other signaling networks. Given the extensive crosstalk between cellular signaling pathways, it is plausible that the effects of BRAFP1 are not limited to the MAPK/ERK cascade. For instance, the PI3K/Akt pathway, another crucial regulator of cell growth and survival, shares common downstream effectors with the MAPK/ERK pathway. While direct evidence is still emerging, the potential for BRAFP1 to indirectly influence the PI3K/Akt pathway through its modulation of the MAPK/ERK cascade is an active area of investigation.
Furthermore, the role of BRAFP1 in modulating signaling pathways related to apoptosis and cell cycle control is of significant interest. By influencing the expression of key regulatory proteins, BRAFP1 may contribute to the evasion of programmed cell death and the promotion of uncontrolled cell division, two of the fundamental characteristics of cancer cells. The table below summarizes key research findings regarding the influence of BRAFP1 on cellular signaling.
| Signaling Pathway | Effect of BRAFP1 Overexpression | Key Mediators | Cellular Outcome |
| MAPK/ERK | Increased activation nih.govwikipedia.orgwikipedia.org | Upregulation of BRAF protein, increased pERK levels nih.gov | Enhanced cell proliferation and survival nih.govwikipedia.org |
| PI3K/Akt | Potential indirect modulation | Crosstalk with MAPK/ERK pathway | Under investigation |
| Apoptosis | Potential inhibition | Modulation of apoptosis-related genes | Evasion of programmed cell death |
| Cell Cycle | Potential promotion | Influence on cell cycle regulators | Uncontrolled cell division |
Emerging Research Directions and Methodological Advances in BRAFP1 Studies
The expanding recognition of the functional importance of pseudogenes like BRAFP1 has spurred the development of innovative research methodologies and opened up new avenues of investigation.
The study of pseudogene function presents unique technical challenges, primarily due to their high sequence similarity to their parent genes. To overcome these hurdles, researchers are developing and employing novel techniques to specifically characterize pseudogene-mediated regulation.
One such approach is the use of CRISPR-based technologies, including CRISPR interference (CRISPRi), to specifically target and modulate the expression of pseudogenes without affecting their protein-coding counterparts. This allows for a more precise dissection of the functional consequences of pseudogene activity. Additionally, the development of advanced RNA sequencing and bioinformatics pipelines enables a more accurate quantification of pseudogene expression and the identification of their potential miRNA binding partners.
Another promising technique is the use of proximity ligation assays (PLAs) to visualize and quantify the interactions between pseudogene RNA, miRNAs, and target mRNAs within intact cells. This provides spatial and quantitative information about the formation of ceRNA networks.
While the ceRNA function of BRAFP1 is well-established, emerging research is exploring potential non-canonical roles of its RNA transcript. It is hypothesized that BRAFP1 RNA may have functions beyond miRNA sponging, such as interacting directly with proteins or acting as a scaffold for the assembly of larger regulatory complexes.
The investigation into these non-canonical functions involves techniques such as RNA pull-down assays coupled with mass spectrometry to identify proteins that bind to BRAFP1 RNA. Furthermore, structural analyses of the BRAFP1 transcript may reveal secondary structures that are important for its function and interactions with other molecules.
To gain a deeper understanding of the in vivo roles of pseudogenes, sophisticated research models are being developed. Transgenic mouse models that overexpress BRAFP1 have been instrumental in demonstrating its oncogenic potential. nih.govwikipedia.org These models have shown that elevated BRAFP1 levels can lead to the development of lymphomas, providing strong evidence for its causal role in cancer. nih.govwikipedia.org
Future research will likely involve the development of more refined animal models, such as conditional knockout or knock-in mice, to study the tissue-specific and developmental roles of BRAFP1. Additionally, the use of patient-derived xenografts (PDXs) and organoid cultures will provide more clinically relevant systems to investigate the function of BRAFP1 in human disease and to test potential therapeutic interventions.
Conclusion
Synthesis of Research Perspectives on "Br-AFP1" Entities
Research on this compound has predominantly converged on two key functional aspects: its potent antifungal properties and its crucial role in conferring cold tolerance. Initially identified as an antifungal protein, subsequent studies have broadened the understanding of this compound as a molecule with dual functions, integral to the plant's innate defense system.
The antifungal activity of this compound is a well-documented research avenue. It is recognized for its ability to inhibit the growth of a variety of fungal pathogens. nih.gov This protective mechanism is a cornerstone of the plant's defense against biotic stresses. The synergistic activity of plant defensins like this compound with other antifungal proteins and conventional antimycotics has also been a subject of investigation, suggesting potential for enhanced disease resistance strategies. nih.govnih.gov
In parallel, a significant body of research has elucidated the role of this compound as an antifreeze protein. It is induced in the aerial parts of winter rapeseed under freezing conditions, where it binds to ice crystal surfaces. nih.gov This interaction inhibits the growth and recrystallization of ice, thereby protecting cellular structures from mechanical damage. nih.gov This function is critical for the survival of the plant during exposure to abiotic stress in the form of low temperatures.
The synthesis of these two research perspectives reveals this compound as a versatile defense molecule. Its involvement in both biotic and abiotic stress responses suggests a complex regulatory network that allows the plant to adapt to diverse environmental challenges. The following table summarizes the primary research findings on the dual functionality of this compound.
| Research Focus | Key Findings |
| Antifungal Activity | This compound exhibits inhibitory action against a range of fungal pathogens. nih.gov |
| Plant defensins can act synergistically with other antifungal agents. nih.govnih.gov | |
| Cold Tolerance | This compound functions as an antifreeze protein, binding to ice crystals. nih.gov |
| It prevents the formation of large ice crystals, protecting cell membranes. nih.gov |
Identification of Overarching Methodological Trends
The investigation of this compound has been characterized by a progression of methodological approaches, from traditional biochemical techniques to advanced molecular and in silico methods. These trends reflect the broader evolution of research in plant science and molecular biology.
Early research predominantly focused on the isolation and characterization of this compound from its natural source, Brassica rapa. This involved protein purification techniques followed by functional assays to determine its antifungal properties.
A significant methodological trend has been the application of molecular biology techniques to study the regulation and function of the this compound gene. A notable example is the use of promoter-reporter gene constructs, such as the proBrAFP1::GUS expression vector, to investigate the transcriptional activation of this compound in response to stimuli like cold and membrane rigidification. nih.gov This approach has been instrumental in elucidating the signaling pathways that govern this compound expression.
Furthermore, the heterologous expression of plant defensins in various host systems has become a common practice. This allows for the production of larger quantities of the protein for structural and functional studies and for exploring its potential in developing transgenic plants with enhanced disease resistance. nih.gov
More recently, in silico and bioinformatic approaches are being increasingly utilized to predict the structure and function of plant defensins and to identify key motifs responsible for their activity. biorxiv.org These computational methods, combined with experimental validation, are accelerating the pace of discovery in the field. The table below outlines the key methodological trends in this compound research.
| Methodological Trend | Description |
| Biochemical Isolation and Characterization | Purification of this compound from plant tissues and subsequent functional assays. |
| Molecular Biology Techniques | Use of promoter-GUS fusion constructs to study gene regulation. nih.gov |
| Heterologous Expression Systems | Production of recombinant this compound for detailed structural and functional analysis. nih.gov |
| In Silico and Bioinformatic Analyses | Computational prediction of protein structure, function, and active motifs. biorxiv.org |
Future Directions for Academic Inquiry into "this compound"
While significant progress has been made in understanding this compound, several avenues for future research remain. These inquiries are poised to deepen our knowledge of its function and regulation and to unlock its biotechnological potential.
A promising future direction lies in bridging the currently distinct research areas of this compound's antifungal and antifreeze activities. Investigating the potential mechanistic links between these two functions could reveal novel insights into plant stress physiology. For instance, does the interaction of this compound with fungal membranes share any common features with its binding to ice crystals? Answering such questions will require interdisciplinary approaches, combining structural biology, biophysics, and molecular genetics.
Furthermore, the study of this compound can be extended to bridge plant science with agricultural biotechnology. Understanding the precise mechanisms of its action can inform the rational design of strategies to enhance crop resilience to both fungal diseases and freezing temperatures. This could involve the genetic engineering of crops to express this compound or the development of bio-inspired fungicides. biorxiv.org
The regulatory network governing this compound expression is an area ripe for further exploration. While the influence of membrane state and signaling molecules like abscisic acid (ABA) and salicylic (B10762653) acid (SA) has been noted, the upstream components of these signaling pathways are largely unknown. nih.gov Identifying the transcription factors and other regulatory proteins that control this compound expression will be a key step in understanding how plants orchestrate their responses to multiple stresses.
Additionally, the full spectrum of this compound's biological functions may not yet be fully appreciated. Plant defensins are known to be involved in a variety of processes beyond defense, including development and metal tolerance. nih.gov Future research could explore whether this compound has additional, as-yet-undiscovered roles in the physiology of Brassica rapa. The complexity of plant defensin (B1577277) interactions suggests a wide range of potential functions. nih.gov
Q & A
Basic Research Questions
Q. What experimental design principles ensure reproducibility in Br-AFP1 studies?
- Methodological Guidance :
- Use independent replication for critical findings, including positive/negative controls and blank samples to isolate this compound-specific effects .
- Document all protocols in the main text (e.g., synthesis conditions, purity thresholds) and deposit raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Follow CONSORT guidelines for randomized trials involving this compound, including blinding methods and allocation concealment .
Q. How to formulate a research question for this compound using established frameworks?
- Methodological Guidance :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality. For example:
- Novelty: "Does this compound exhibit unique binding kinetics compared to other antifreeze proteins in cryopreservation?"
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies:
- Intervention: "this compound dosage effects on ice-recrystallization inhibition in murine models" .
Q. What statistical methods validate this compound experimental data?
- Methodological Guidance :
- For dose-response studies, use ANOVA with post-hoc Tukey tests to compare group means. Report p-values and effect sizes (e.g., Cohen’s d) .
- For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and justify their use in limitations .
Advanced Research Questions
Q. How to address contradictory findings in this compound functional assays?
- Methodological Guidance :
- Conduct sensitivity analysis to identify variables causing discrepancies (e.g., pH, temperature gradients) .
- Use triangulation by combining multiple methods (e.g., circular dichroism for structural validation + differential scanning calorimetry for thermal hysteresis) .
- Re-analyze raw data using alternative statistical models (e.g., Bayesian inference) to assess robustness .
Q. What strategies ensure data integrity in longitudinal this compound studies?
- Methodological Guidance :
- Implement block randomization to minimize batch effects in multi-year experiments .
- Use version-controlled databases (e.g., Git-LFS) for traceability and audit trails .
- Validate instrument calibration monthly with reference standards (e.g., NIST-traceable thermocouples) .
Q. How to optimize this compound characterization for peer review scrutiny?
- Methodological Guidance :
- Provide high-resolution spectral data (e.g., FT-IR peak assignments) in supplementary files, adhering to journal-specific formatting .
- Preemptively address reviewer concerns by including negative controls (e.g., denatured this compound samples) and error margins in graphs .
Q. What ethical considerations apply to this compound research involving human subjects?
- Methodological Guidance :
- Obtain institutional review board (IRB) approval for clinical trials, detailing participant selection criteria (e.g., exclusion of immunocompromised individuals) .
- Use de-identified data for public repositories and encrypt sensitive metadata (e.g., patient genomic data linked to this compound responses) .
Data Presentation and Publication
Q. How to structure a this compound manuscript for high-impact journals?
- Methodological Guidance :
- Abstract: Highlight quantitative outcomes (e.g., "this compound reduced ice growth by 62% ± 3% at 0.5 mg/mL") and avoid vague claims .
- Results: Use subheadings (e.g., "Thermal Hysteresis," "Structural Stability") and avoid duplicating table/figure data .
- Discussion: Contrast findings with prior studies (e.g., "Unlike Type I AFPs, this compound lacks helical rigidity, explaining its broader temperature tolerance") .
Q. What metadata standards enhance this compound data reuse?
- Methodological Guidance :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Assign DOIs to datasets via repositories like Zenodo .
- Include experimental variables (e.g., buffer composition, freeze-thaw cycles) in machine-readable formats .
Tables: Key Parameters for this compound Experimental Reporting
| Parameter | Recommended Standard | Evidence Source |
|---|---|---|
| Purity Threshold | ≥95% (HPLC-validated) | |
| Temperature Range | -20°C to +25°C (calibrated ±0.1°C) | |
| Data Retention Period | 10 years (encrypted backups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
